N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol
CAS No.: 108587-40-2
Cat. No.: VC20741920
Molecular Formula: C11H15NO4
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 108587-40-2 |
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Molecular Formula | C11H15NO4 |
Molecular Weight | 225.24 g/mol |
IUPAC Name | benzyl N-(2,3-dihydroxypropyl)carbamate |
Standard InChI | InChI=1S/C11H15NO4/c13-7-10(14)6-12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15) |
Standard InChI Key | DAMJAHUBTRVKPI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NCC(CO)O |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC(CO)O |
Structural Characteristics and Chemical Identity
N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol (CAS No: 108587-40-2) is a compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol. The IUPAC name is benzyl N-(2,3-dihydroxypropyl)carbamate, though it is also recognized under several synonyms including benzyl(2,3-dihydroxypropyl)carbamate and carbamic acid, N-(2,3-dihydroxypropyl)-, phenylmethyl ester .
The structural features of this compound include:
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A benzyloxycarbonyl (Cbz) group protecting the amino functionality
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A 3-amino-1,2-propanediol backbone with two hydroxyl groups
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A carbamate linkage connecting the Cbz group to the amino moiety
These structural elements create a molecule with distinctive reactivity patterns and applications in synthetic chemistry. The presence of both protected amino and free hydroxyl groups in the same molecule makes it a versatile building block.
Physical Properties
The physical properties of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol are summarized in Table 1, which highlights its key characteristics that influence handling and application in laboratory settings.
Table 1: Physical Properties of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol
The compound's moderate melting point and high predicted boiling point indicate its stability under standard laboratory conditions, while its predicted pKa value suggests the basic nature of its amino functionality when deprotected.
Synthetic Preparation Methods
The synthesis of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol primarily involves the protection of the amino group in 3-amino-1,2-propanediol using benzyl chloroformate (Cbz-Cl) under basic conditions. This protection strategy is fundamental in peptide chemistry and organic synthesis, where selective reactivity of functional groups is essential.
Laboratory Scale Synthesis
The standard laboratory procedure for synthesizing N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol typically follows these steps:
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Reaction of 3-amino-1,2-propanediol with benzyl chloroformate
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Use of a base such as sodium carbonate or triethylamine to neutralize the generated HCl
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Conducting the reaction in an appropriate solvent system (commonly dichloromethane)
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Purification through extraction followed by column chromatography
The reaction proceeds through a nucleophilic addition-elimination mechanism where the amino group attacks the carbonyl carbon of benzyl chloroformate, displacing the chloride leaving group and forming the carbamate linkage.
Industrial Production Considerations
Industrial-scale production of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol requires optimization of reaction parameters to ensure efficiency and cost-effectiveness. Approaches in industrial settings often include:
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Continuous flow reactors to enhance mixing and heat transfer
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Automated synthesis platforms for better reproducibility
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Optimized solvent systems and concentration parameters
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Enhanced purification strategies to achieve high-purity product
These industrial considerations are critical for producing the compound at scale while maintaining quality and yield.
Research Applications and Scientific Significance
Research applications of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol span several scientific disciplines, highlighting its significance in synthetic and medicinal chemistry.
Antiviral Agent Development
Studies have investigated the potential of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol derivatives as antiviral agents, particularly against HIV protease. These investigations typically involve:
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Synthesis of structural analogs with modified side chains
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Evaluation of inhibitory activity against viral enzymes
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Structure-activity relationship studies to optimize potency
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Assessment of pharmacokinetic properties
The research findings suggest promising in vitro results for certain derivatives, though further development would be required for clinical applications.
Antimicrobial Research
The compound also features in antimicrobial research, where derivatives have been screened for activity against various pathogens. Studies in this area focus on:
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Modification of the core structure to enhance antimicrobial properties
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Testing against panels of bacterial and fungal strains
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Determination of minimum inhibitory concentrations
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Elucidation of mechanisms of action
Enhanced potency has been observed with specific modifications to the amino acid scaffold, suggesting potential for further development in this area.
Use in Organic Synthesis Methodologies
In the field of organic synthesis, N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol serves as an intermediate in various methodologies. For instance, in Pauson-Khand reactions and related transformations, the compound can be utilized as a precursor for more complex molecular architectures . These applications demonstrate its utility beyond its role as a protected amino alcohol.
Structure-Activity Relationships and Molecular Interactions
Understanding the structure-activity relationships of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol and its derivatives provides insight into their biological activities and potential applications.
Key Structural Features Influencing Activity
Research has identified several structural elements that influence the biological activity of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol derivatives:
These structure-activity relationships guide the rational design of new derivatives with enhanced properties for specific applications.
Molecular Docking and Computational Studies
Computational approaches have been employed to predict the interactions of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol and its derivatives with potential biological targets. These studies typically involve:
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Molecular docking simulations to predict binding modes
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Molecular dynamics simulations to assess stability of complexes
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Quantum mechanical calculations to determine electronic properties
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QSAR (Quantitative Structure-Activity Relationship) analyses to correlate structure with activity
Such computational investigations complement experimental studies and guide the rational design of improved derivatives.
Analytical Methods for Characterization
Accurate characterization of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol is essential for both research and quality control purposes. Various analytical techniques are employed for this purpose.
Spectroscopic Identification
Spectroscopic methods provide valuable information about the structural features of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol:
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NMR spectroscopy reveals the chemical environment of protons and carbons in the molecule
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Infrared spectroscopy identifies key functional groups, particularly the carbamate C=O stretch and N-H bend
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Mass spectrometry confirms the molecular weight and fragmentation pattern
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UV-Vis spectroscopy detects the aromatic chromophore of the benzyl group
These complementary techniques ensure accurate identification and structural elucidation.
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol and separating it from related compounds:
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High-Performance Liquid Chromatography (HPLC) for quantitative analysis
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Thin-Layer Chromatography (TLC) for reaction monitoring
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Gas Chromatography (GC) for volatile derivatives
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Column chromatography for preparative separations
These techniques ensure that the compound meets the required specifications for research or industrial applications.
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